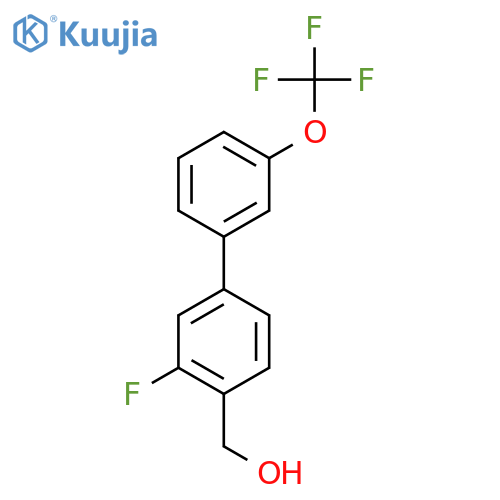

Cas no 1261659-72-6 (3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol)

1261659-72-6 structure

商品名:3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol

CAS番号:1261659-72-6

MF:C14H10F4O2

メガワット:286.221618175507

CID:4990645

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol

-

- インチ: 1S/C14H10F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-7,19H,8H2

- InChIKey: QWFXVMTXCDNDFP-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CO)C1C=CC=C(C=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 308

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 29.5

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011011543-500mg |

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol |

1261659-72-6 | 97% | 500mg |

$863.90 | 2023-09-03 | |

| Alichem | A011011543-1g |

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol |

1261659-72-6 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| Alichem | A011011543-250mg |

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol |

1261659-72-6 | 97% | 250mg |

$475.20 | 2023-09-03 |

3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

4. Water

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1261659-72-6 (3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-methanol) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量